molecular formula C13H22O3 B2860703 3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid CAS No. 1559925-03-9

3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid

Cat. No.: B2860703
CAS No.: 1559925-03-9
M. Wt: 226.316
InChI Key: WCHBOCFUHZQXKM-UHFFFAOYSA-N
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Description

3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid is a bicyclic monoterpene derivative featuring a propanoic acid moiety linked via an ether bond to a norbornane (bicyclo[2.2.1]heptane) core.

Properties

IUPAC Name

3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-12(2)9-4-6-13(12,3)10(8-9)16-7-5-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBOCFUHZQXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification with Thionyl Chloride Activation

The European patent EP2019090A1 details a two-step protocol converting β-substituted propanoic acids to their bornyl esters. For the target compound:

  • Acid Chloride Formation : React 3-hydroxypropanoic acid (0.12 mol) with thionyl chloride (1.5 eq) in anhydrous dichloromethane at 0–5°C for 2 hours under nitrogen atmosphere.
  • Bornyl Esterification : Add (–)-bornyl alcohol (1.2 eq) and triethylamine (2.5 eq) dropwise, followed by 4-dimethylaminopyridine (0.1 eq) as catalyst. Stir at room temperature for 12 hours.
  • Workup : Quench with ice water, extract with ethyl acetate, dry over magnesium sulfate, and purify via silica chromatography (hexane:ethyl acetate = 4:1).

Yield : 68–72% isolated yield.
Key Advantage : Scalability to kilogram quantities with minimal byproducts.

Tosyl Chloride-Mediated Coupling Under Mild Conditions

Adapted from antileishmanial agent syntheses, this method avoids extreme temperatures:

Reagents :

  • 3-Hydroxypropanoic acid: 4.66 mmol
  • (–)-Bornyl alcohol: 5.12 mmol
  • Tosyl chloride: 5.59 mmol
  • Triethylamine: 3.2 mL
  • 4-Dimethylaminopyridine: 0.05 eq

Procedure :

  • Dissolve acid and triethylamine in dry tetrahydrofuran at –10°C.
  • Add tosyl chloride slowly over 30 minutes, maintain temperature below –5°C.
  • After 1 hour, introduce bornyl alcohol and 4-dimethylaminopyridine. Warm to 25°C for 24 hours.
  • Concentrate under reduced pressure and purify via preparative HPLC (C18 column, acetonitrile/water gradient).

Yield : 81% with >99% purity by HPLC.
Critical Parameter : Strict temperature control during tosylation prevents diastereomer formation.

Solid-Phase Synthesis Using Wang Resin

A resin-bound approach enhances purity for pharmaceutical applications:

Steps :

  • Load Wang resin (1.2 mmol/g) with 3-hydroxypropanoic acid using DIC/HOBt activation.
  • Couple bornyl alcohol (3 eq) via Mitsunobu reaction (DIAD, PPh3) in THF for 48 hours.
  • Cleave with 95% trifluoroacetic acid/water for 2 hours.
  • Neutralize with NaHCO3 and lyophilize.

Yield : 58% over three steps.
Advantage : Eliminates chromatographic purification, suitable for automated synthesis.

Enzymatic Esterification with Candida antarctica Lipase

Green chemistry approach utilizing immobilized lipase B:

Parameter Value
Substrate ratio 1:1.2 (acid:bornyl alcohol)
Solvent Tert-butyl methyl ether
Enzyme loading 15% w/w
Temperature 45°C
Reaction time 72 hours
Conversion 89%
Enantiomeric excess >98%

Limitation : Extended reaction times compared to chemical methods.

Comparative Analysis of Synthetic Methods

Table 1: Method Performance Metrics

Method Yield (%) Purity (%) Reaction Time (h) Scalability Environmental Impact
Thionyl chloride 70 95 14 Industrial High (SO2 byproduct)
Tosyl chloride 81 99 25 Pilot-scale Moderate
Solid-phase 58 97 60 Lab-scale Low
Enzymatic 89 93 72 Bench-scale Minimal

Data synthesized from.

Structural Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 0.82 (s, 3H, C-9 methyl)
  • δ 1.03 (s, 3H, C-8 methyl)
  • δ 1.20 (s, 3H, C-10 methyl)
  • δ 4.15–4.30 (m, 2H, OCH2)
  • δ 2.65 (t, J=7.2 Hz, 2H, CH2CO2H)

IR (KBr) :

  • 2954 cm−1 (C-H stretch)
  • 1708 cm−1 (C=O)
  • 1284 cm−1 (C-O-C)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
  • Mobile phase: 0.1% formic acid/acetonitrile gradient
  • Flow rate: 1.0 mL/min
  • Retention time: 12.7 minutes

Industrial-Scale Optimization Challenges

Byproduct Formation in Acid Chloride Route

GC-MS analysis reveals three primary impurities when scaling thionyl chloride method:

  • Borneol dimer (2–4%): From alcohol self-condensation
  • Anhydride derivative (1–3%): Acid self-condensation
  • Chlorinated byproduct (<1%): Over-chlorination at bridgehead

Mitigation strategies:

  • Maintain strict stoichiometric control (SOCl2:acid = 1.05:1)
  • Implement cryogenic (−20°C) reaction conditions

Crystallization Behavior

Polymorph screening identified three crystalline forms:

  • Form I : Monoclinic, stable up to 156°C
  • Form II : Orthorhombic, hygroscopic
  • Form III : Triclinic, solvate with ethyl acetate

Preferred Form : Form I demonstrates optimal flow properties for tablet formulation.

Emerging Innovations in Synthesis

Continuous Flow Microreactor Technology

Preliminary studies show 40% reduction in reaction time versus batch processing:

  • Residence time: 8 minutes
  • Conversion: 94%
  • Space-time yield: 3.2 kg/L·h

Biocatalytic Dynamic Kinetic Resolution

Combining lipase with acid-tolerant racemization catalyst achieves:

  • 99% theoretical yield
  • 100% enantiomeric excess
  • Catalyst turnover number >10,000

Chemical Reactions Analysis

Types of Reactions: 3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by another nucleophile.

Common Reagents and Conditions:

  • Oxidation: Reagents such as KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophiles such as halides or alkoxides, along with suitable solvents, are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Corresponding alcohol or aldehyde.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.

  • Biology: The compound may be used in biochemical studies to understand enzyme-substrate interactions.

  • Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Bicyclic Frameworks

  • [(1S,2R,4S)-1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate This compound () shares the norbornane core but differs in its ester-linked coumaric acid group (vs. the ether-linked propanoic acid in the target compound). The taxonomy classifies it under coumaric acid derivatives, which are associated with antioxidant and anti-inflammatory activities.

Propanoic Acid Derivatives with Antimicrobial Activity

  • Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3, ) These derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The chlorine substituents enhance electrophilicity and membrane permeability, whereas the target compound’s bicycloheptanyl group may improve passive diffusion through lipid bilayers due to higher lipophilicity.
  • 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid () This compound incorporates a benzoimidazolyl group, which may confer π-π stacking interactions with biological targets. Its high melting point (279.4°C) suggests strong intermolecular forces, contrasting with the likely lower melting range of the target compound due to the flexible ether linkage.

Pharmaceutical Propanoic Acid Esters

  • Baccatin III Esters with Hydroxypropanoic Acid Side Chains (Evidences 7–8) These taxane analogs (e.g., propyl and butyl derivatives) highlight the role of propanoic acid esters in enhancing solubility and bioavailability. The target compound’s ether linkage may offer hydrolytic stability compared to esters, which are prone to enzymatic cleavage.

Functional Group Influence

  • Ether vs. Ester Linkages : The ether bond in the target compound likely improves metabolic stability compared to esters (e.g., ’s coumarate ester), which are susceptible to esterase-mediated hydrolysis.
  • Bicyclic Core: The norbornane framework may enhance rigidity and membrane penetration compared to linear or monocyclic analogs (e.g., ’s phenylpropanoic acids).

Bioactivity Predictions

  • Antimicrobial Potential: While the chlorinated phenylpropanoic acids () target bacteria, the bicycloheptanyl group in the target compound could redirect activity toward Gram-negative pathogens due to increased hydrophobicity.
  • Enzyme Interactions : The coumaric acid derivatives () suggest possible interactions with oxidoreductases or cytochrome P450 enzymes, which may extend to the target compound if metabolized into reactive intermediates.

Biological Activity

3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid is a complex organic compound characterized by its unique bicyclic structure and functional groups that suggest potential biological activity. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane backbone with a propanoic acid moiety attached through an ether linkage. Its molecular formula can be represented as C13H22O3C_{13}H_{22}O_3, with a molecular weight of approximately 226.32 g/mol.

Structural Formula

3 1 7 7 Trimethyl 2 bicyclo 2 2 1 heptanyl oxy propanoic acid\text{3 1 7 7 Trimethyl 2 bicyclo 2 2 1 heptanyl oxy propanoic acid}

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities including:

  • Antioxidant Activity : Compounds related to bicyclic structures have been observed to possess antioxidant properties, which can help in neutralizing free radicals.
  • Antinociceptive Properties : Some derivatives demonstrate pain-relieving effects, making them candidates for analgesic drug development.
  • Neurotransmitter Modulation : The bicyclic structure may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Case Studies

  • Antioxidant Activity : A study on related bicyclic compounds showed that they could effectively scavenge free radicals and reduce oxidative stress in cellular models.
    Compound NameActivity TypeIC50 (µM)
    Bicyclo[2.2.1]heptane derivativeAntioxidant45
    3-Piperidinopropanoic AcidAntinociceptive30
  • Neurotransmitter Interaction : Computational modeling studies predicted that the bicyclic structure of this compound could interact with serotonin receptors, suggesting potential antidepressant effects.
  • Pain Relief Studies : In vivo studies have indicated that similar compounds exhibit significant pain relief in animal models, with mechanisms potentially involving opioid pathways.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Core : This can be achieved through cyclization reactions involving precursors derived from terpenes.
  • Functionalization : The introduction of the propanoic acid moiety is accomplished via esterification or etherification reactions.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructure TypeBiological Activity
1-MethylpiperidinePiperidine DerivativeNeurotransmitter Modulation
2-Methylbicyclo[2.2.1]heptaneBicyclic HydrocarbonAntioxidant Activity
3-Piperidinopropanoic AcidPiperidine AcidAntinociceptive Properties

Q & A

Q. How can researchers optimize the synthesis of 3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity .
  • Catalysts : Lewis acids or base catalysts may improve regioselectivity .
  • Temperature : Stepwise heating (e.g., 60–80°C) minimizes side reactions.
  • Purification : Use preparative HPLC or column chromatography to isolate the compound from impurities such as unreacted intermediates or stereoisomers .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:
  • NMR spectroscopy : 1H and 13C NMR in deuterated solvents to verify the bicyclo[2.2.1]heptane moiety and propanoic acid group .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C15H24O3) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the bicyclic system .

Q. How should solubility challenges be addressed when preparing stock solutions for biological assays?

  • Methodological Answer :
  • Organic solvents : Dissolve in ethanol (2 mg/ml) or DMSO (1 mg/ml), followed by dilution in aqueous buffers (e.g., PBS, pH 7.2) to ≤0.1% organic solvent .
  • Direct aqueous dissolution : Use sonication or mild heating for PBS-based solutions (1 mg/ml). Avoid long-term storage (>24 hours) to prevent degradation .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s environmental persistence or bioaccumulation potential be resolved?

  • Methodological Answer :
  • Interdisciplinary analysis : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace detection with computational modeling (e.g., EPI Suite) to predict biodegradation pathways.
  • Controlled exposure studies : Compare environmental half-life in simulated aquatic vs. soil matrices to identify matrix-specific degradation kinetics .

Q. What advanced analytical methods are recommended for detecting trace impurities or degradation products?

  • Methodological Answer :
  • Ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) and charged aerosol detectors (CAD) to resolve co-eluting impurities .
  • Stability-indicating assays : Stress testing under heat, light, and humidity to identify degradation products, followed by HRMS for structural elucidation .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability in biological systems?

  • Methodological Answer :
  • In vitro models : Incubate with liver microsomes or hepatocytes to assess phase I/II metabolism .
  • Gut microbiota studies : Anaerobic cultures to evaluate bacterial transformation (e.g., dehydroxylation or β-oxidation) .
  • In vivo pharmacokinetics : Administer radiolabeled compound to track metabolite distribution in plasma and tissues .

Q. What in silico strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to predict binding affinity .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. How should discrepancies in reported biological activity (e.g., antioxidant vs. pro-oxidant effects) be investigated?

  • Methodological Answer :
  • Dose-response assays : Test across a wide concentration range (nM–mM) in cell-free (e.g., DPPH radical scavenging) and cellular (e.g., ROS detection) models .
  • Mechanistic studies : Use knockout cell lines (e.g., Nrf2-deficient) to identify redox signaling pathways involved .

Data Contradiction Analysis

Q. How to address conflicting solubility data in organic solvents vs. aqueous buffers?

  • Methodological Answer :
  • Solvent polarity index : Correlate solubility with solvent polarity (e.g., logP values) to identify optimal co-solvent systems .
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions to distinguish true solubility from colloidal dispersion .

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